7-(2-methoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound with a unique structure that includes multiple aromatic rings and a sulfur-containing group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl, methylphenylmethylsulfanyl, and phenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated precursors and organometallic reagents like Grignard reagents or organolithium compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- **7-(2-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- **7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
Uniqueness
The uniqueness of 7-(2-METHOXYPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE lies in its specific substitution pattern and the presence of the sulfur-containing group, which can impart distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C27H23N3OS |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C27H23N3OS/c1-19-9-8-10-20(15-19)17-32-27-25-22(21-11-4-3-5-12-21)16-30(26(25)28-18-29-27)23-13-6-7-14-24(23)31-2/h3-16,18H,17H2,1-2H3 |
InChI Key |
PDAUCNXGOMBQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2C(=CN3C4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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